molecular formula C22H25N3O3S B2594029 N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide CAS No. 901259-54-9

N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide

Cat. No. B2594029
CAS RN: 901259-54-9
M. Wt: 411.52
InChI Key: OGZYAQJTVHAYMA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including compounds with complex structures similar to "N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide," have been extensively studied for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, show promise in the development of new antitumor drugs. The reviewed studies highlight active compounds that have passed preclinical testing, showcasing the potential of imidazole derivatives in creating compounds with various biological properties, including antitumor activity (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pharmacophore Design for p38α MAP Kinase Inhibitors

The development of p38α MAP kinase inhibitors highlights the importance of imidazole scaffolds, which are foundational in creating selective inhibitors responsible for proinflammatory cytokine release. These inhibitors, designed with tri- and tetra-substituted imidazole scaffolds, have been reviewed for their synthesis, activity studies, and the impact of substituents on binding selectivity and potency. Such research underscores the versatility of imidazole derivatives in therapeutic applications, particularly in inflammation and cancer treatment (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Neurotoxicity of Brominated Flame Retardants

Research into the neurotoxic effects of brominated flame retardants and their metabolites, including those similar in structure or function to the compound , illustrates the broader implications of chemical exposure on health. Studies on polybrominated diphenyl ethers (PBDEs) and their metabolites highlight the need for investigating the neurodevelopmental toxicity of chemicals, suggesting a framework within which the effects of similarly structured compounds could be explored (Dingemans, van den Berg, & Westerink, 2011).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-7-9-16(10-8-15)20-22(29-14-19(26)23-11-12-27-2)25-21(24-20)17-5-4-6-18(13-17)28-3/h4-10,13H,11-12,14H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZYAQJTVHAYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide

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